molecular formula C16H19N3O4S B11101929 4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide

Cat. No.: B11101929
M. Wt: 349.4 g/mol
InChI Key: CIVGVODNLUBRQU-UHFFFAOYSA-N
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Description

4-METHYL-N-{3-[(4-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C16H19N3O4S . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. The presence of both nitro and sulfonamide groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{3-[(4-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

    Amination: The nitro compound is then reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{3-[(4-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine, which can further undergo oxidation to form different functional groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of palladium on carbon or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group forms an amine, while oxidation can lead to the formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

4-METHYL-N-{3-[(4-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-N-{3-[(4-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the replication of certain viruses by interfering with viral enzymes . The compound forms hydrogen bonds with key residues in the active site of the enzyme, thereby blocking its activity and preventing viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-{3-[(4-NITROPHENYL)AMINO]PROPYL}BENZENE-1-SULFONAMIDE is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

4-methyl-N-[3-(4-nitroanilino)propyl]benzenesulfonamide

InChI

InChI=1S/C16H19N3O4S/c1-13-3-9-16(10-4-13)24(22,23)18-12-2-11-17-14-5-7-15(8-6-14)19(20)21/h3-10,17-18H,2,11-12H2,1H3

InChI Key

CIVGVODNLUBRQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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